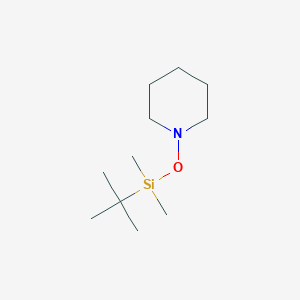
Isopropyl-4-(2-nitrophenyl)butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl-4-(2-nitrophenyl)butyrate is an organic compound with the molecular formula C13H17NO4 It is an ester derivative, characterized by the presence of an isopropyl group and a nitrophenyl group attached to a butyrate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl-4-(2-nitrophenyl)butyrate typically involves the esterification of 4-(2-nitrophenyl)butyric acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further optimize the production process, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl-4-(2-nitrophenyl)butyrate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 4-(2-nitrophenyl)butyric acid and isopropanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and sometimes heat.
Major Products Formed
Hydrolysis: 4-(2-nitrophenyl)butyric acid and isopropanol.
Reduction: Isopropyl-4-(2-aminophenyl)butyrate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Isopropyl-4-(2-nitrophenyl)butyrate has several applications in scientific research:
Chemistry: Used as a model compound in studies of ester hydrolysis and reduction reactions.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Mécanisme D'action
The mechanism of action of Isopropyl-4-(2-nitrophenyl)butyrate primarily involves its hydrolysis and reduction reactions. The ester bond is susceptible to hydrolysis by esterases, leading to the release of 4-(2-nitrophenyl)butyric acid and isopropanol. The nitro group can be reduced to an amino group, which can further participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isopropyl-4-(2-aminophenyl)butyrate: The reduced form of Isopropyl-4-(2-nitrophenyl)butyrate.
Isopropyl-4-(2-nitrophenyl)acetate: A similar ester with an acetate backbone instead of butyrate.
Isopropyl-4-(2-nitrophenyl)propionate: Another similar ester with a propionate backbone.
Uniqueness
This compound is unique due to its specific combination of an isopropyl group and a nitrophenyl group attached to a butyrate backbone. This structure imparts distinct chemical properties, such as its reactivity towards hydrolysis and reduction, making it valuable in various research applications .
Propriétés
Formule moléculaire |
C13H17NO4 |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
propan-2-yl 4-(2-nitrophenyl)butanoate |
InChI |
InChI=1S/C13H17NO4/c1-10(2)18-13(15)9-5-7-11-6-3-4-8-12(11)14(16)17/h3-4,6,8,10H,5,7,9H2,1-2H3 |
Clé InChI |
YCSZMGZRSZJGRR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)CCCC1=CC=CC=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


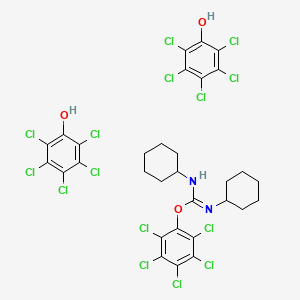
![6-Bromo-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13864362.png)
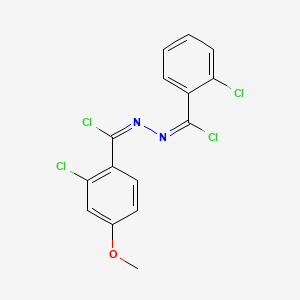
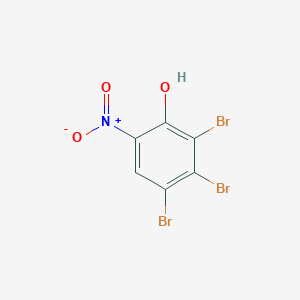
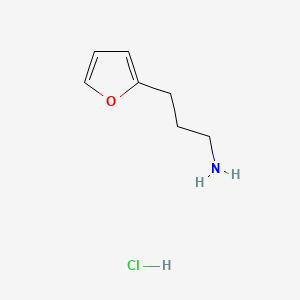
![4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13864395.png)
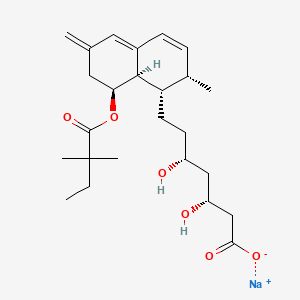
![1-Oxa-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B13864423.png)
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate](/img/structure/B13864428.png)
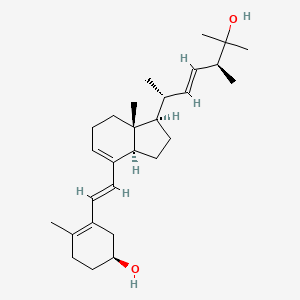
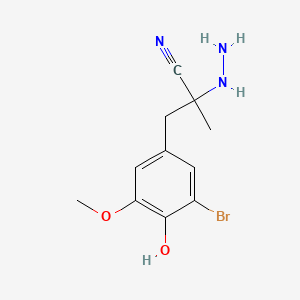
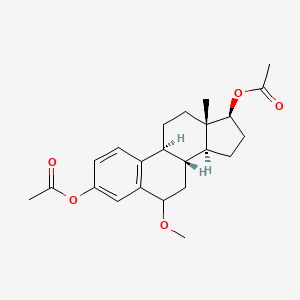
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine](/img/structure/B13864449.png)
